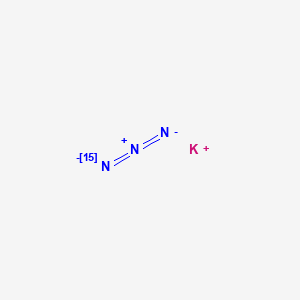

Potassium Azide-15N

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

KN3 |

|---|---|

Molecular Weight |

82.112 g/mol |

IUPAC Name |

potassium azanidylidene(azanidylidene)azanium |

InChI |

InChI=1S/K.N3/c;1-3-2/q+1;-1/i;1+1 |

InChI Key |

TZLVRPLSVNESQC-IEOVAKBOSA-N |

Isomeric SMILES |

[N-]=[N+]=[15N-].[K+] |

Canonical SMILES |

[N-]=[N+]=[N-].[K+] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Potassium Azide-15N

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of Potassium Azide-15N (K¹⁵NN₂), an isotopically labeled inorganic compound of significant interest in modern research and development. While sharing many characteristics with its unlabeled counterpart, the incorporation of the stable ¹⁵N isotope imparts unique spectroscopic properties that make it an invaluable tool in advanced analytical and biomedical applications. This document details its core properties, spectroscopic characteristics, relevant experimental protocols, applications in drug development and biological research, and critical safety information. Quantitative data is presented in structured tables for clarity, and key workflows are visualized using diagrams.

Core Chemical and Physical Properties

Potassium Azide is a white, crystalline inorganic salt.[1][2] The ¹⁵N-labeled variant, Potassium Azide-¹⁵N, is chemically identical for most practical purposes, with the primary difference being its molecular weight due to the presence of a heavier nitrogen isotope.[3][4] This substitution is crucial for a range of spectroscopic and tracing studies. The compound is not typically hygroscopic.[5] Key physical and chemical data are summarized in Table 1.

Table 1: Core Chemical and Physical Properties of Potassium Azide and Potassium Azide-¹⁵N

| Property | Potassium Azide (KN₃) | Potassium Azide-¹⁵N (K¹⁵NN₂) | Source(s) |

| Molecular Formula | KN₃ | KN₂¹⁵N | |

| Molar Mass | 81.12 g/mol | 82.11 g/mol | |

| Appearance | Colorless or white crystals | Off-white solid | |

| Crystal Structure | Tetragonal | Tetragonal | |

| Density | 2.04 - 2.06 g/cm³ at 20°C | Not specified; expected to be marginally higher than KN₃ | |

| Melting Point | 350-360°C (decomposes) | Not specified; expected to be nearly identical to KN₃ | |

| Boiling Point | Decomposes upon heating | Decomposes upon heating | |

| Standard Enthalpy of Formation (ΔfH⦵₂₉₈) | -1.7 kJ/mol | Not specified; expected to be similar to KN₃ |

Solubility

Potassium azide is highly soluble in water and has moderate to high solubility in other polar solvents. The isotopic labeling in Potassium Azide-¹⁵N does not significantly alter its solubility characteristics.

Table 2: Solubility of Potassium Azide

| Solvent | Temperature (°C) | Solubility (g / 100 g or g / 100 mL of solvent) | Source(s) |

| Water | 0 | 41.4 g/100 mL | |

| Water | 20 | 50.8 g/100 mL | |

| Water | 100 | 105.7 g/100 mL | |

| Ethanol | 0 | 0.16 g/100 g | |

| Ethanol | 16 | 0.137 g/100 g | |

| Liquid Ammonia | - | Soluble | |

| Methanol | - | Soluble | |

| Diethyl Ether | - | Insoluble | |

| Acetone | - | Insoluble |

Spectroscopic Characteristics and Analysis

The primary value of Potassium Azide-¹⁵N lies in its distinct spectroscopic signatures, which are leveraged in NMR and IR studies.

Infrared (IR) Spectroscopy

Organic azides are valuable IR probes due to their strong absorption signal in a region of the spectrum (1800–2500 cm⁻¹) that is typically free from native biological signals. However, their IR spectra can be complicated by factors such as Fermi resonances. Isotopic substitution with ¹⁵N helps to weaken these resonance effects, simplifying the spectra and allowing for more accurate analysis of protein structure and dynamics. The ¹⁵N label induces a red-shift in the azide stretching frequency, with the magnitude of the shift depending on the position of the isotope within the N₃⁻ moiety.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹⁵N-labeled azides are highly effective tags for NMR spectroscopy and hyperpolarized Magnetic Resonance Imaging (HP-MRI). The azide group contains three distinct nitrogen atoms, each providing a discrete chemical shift in the ¹⁵N-NMR spectrum. A key advantage of the ¹⁵N-azide tag is its potential for long-lived hyperpolarization, as the nitrogen nuclei lack directly attached protons, leading to longer spin-lattice relaxation times (T₁). This property allows for an extended window to observe metabolic and physiological processes in real-time.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is routinely used to confirm the successful incorporation of the ¹⁵N isotope and to determine the isotopic purity of the final compound. Techniques such as Fast Atom Bombardment (FAB) or Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS) are suitable for this purpose.

Experimental Protocols and Reactions

Thermal Decomposition

Potassium azide decomposes upon heating to produce potassium metal and nitrogen gas. While less sensitive to shock than heavy metal azides, it can explode if heated rapidly. Reaction: 2KN₃(s) → 2K(s) + 3N₂(g)

Synthesis Protocols

Protocol 4.2.1: General Synthesis of Unlabeled Potassium Azide A common laboratory-scale method involves the neutralization of hydrazoic acid with a potassium base.

-

Generation of Hydrazoic Acid: Carefully acidify a solution of sodium azide (NaN₃) with an acid like sulfuric acid. Caution: Hydrazoic acid is highly toxic and explosive.

-

Neutralization: Slowly add a stoichiometric amount of potassium hydroxide (KOH) or potassium carbonate (K₂CO₃) solution to the hydrazoic acid solution under controlled temperature.

-

Crystallization: Gently heat the resulting solution to evaporate the water, allowing the potassium azide to crystallize.

-

Purification: The crystals can be washed with cold water and dried to yield pure potassium azide.

Protocol 4.2.2: Conceptual Synthesis of Potassium Azide-¹⁵N The synthesis of the ¹⁵N-labeled variant follows a similar logic, starting with an isotopically labeled precursor.

-

Source of ¹⁵N: The synthesis typically begins with a commercially available ¹⁵N-labeled precursor, such as Sodium Azide-¹⁵N (Na¹⁵NN₂) or a ¹⁵N-labeled nitrite (Na¹⁵NO₂), which can be used to generate ¹⁵N-labeled diazo-transfer reagents.

-

Metathesis Reaction: A straightforward approach is a salt metathesis reaction. Dissolve potassium sulfate (K₂SO₄) in water and add it to a solution of a soluble ¹⁵N-labeled azide salt, such as Barium Azide-¹⁵N.

-

Precipitation and Isolation: The insoluble barium sulfate precipitates out, leaving Potassium Azide-¹⁵N in the solution.

-

Purification: Filter the solution to remove the precipitate. The filtrate is then carefully evaporated to yield the solid Potassium Azide-¹⁵N product.

Analytical Protocols

Protocol 4.3.1: ¹⁵N NMR Spectroscopy Analysis

-

Sample Preparation: Dissolve an accurately weighed sample of the ¹⁵N-labeled compound (e.g., 0.1 M concentration) in a suitable deuterated solvent (e.g., DMSO-d₆).

-

Reference: Transfer the solution to a 10 mm NMR tube containing an external reference standard, such as neat nitromethane (CH₃NO₂), in a sealed capillary.

-

Instrument Setup: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe. Tune the probe to the ¹⁵N frequency (e.g., 40.5 MHz on a 400 MHz instrument).

-

Acquisition: Acquire the ¹⁵N spectrum at a regulated temperature (e.g., 30°C). Use a gated decoupling sequence to suppress the Nuclear Overhauser Effect (NOE) for accurate quantification.

-

Processing: Process the resulting Free Induction Decay (FID) with appropriate Fourier transformation and phase correction to obtain the final spectrum. Chemical shifts are referenced to the external standard at 0.0 ppm.

Protocol 4.3.2: FTIR Spectroscopy Analysis

-

Sample Preparation: Dissolve the sample in a solvent that is transparent in the region of interest (e.g., DMF or CH₂Cl₂). Prepare the solution to a known concentration (e.g., 0.3 M).

-

Blank Spectrum: Fill a suitable IR cell (e.g., a CaF₂ cell with a 25 µm Teflon spacer) with the pure solvent and record a background spectrum.

-

Sample Spectrum: Clean the cell, fill it with the sample solution, and record the sample spectrum.

-

Data Analysis: The instrument software will automatically subtract the background spectrum from the sample spectrum. Analyze the resulting spectrum, focusing on the azide asymmetric stretch region (~2000-2200 cm⁻¹).

Applications in Research and Drug Development

Potassium Azide-¹⁵N serves as a critical labeled intermediate for synthesizing more complex molecules. Its primary applications stem from the ability to trace and probe molecules without significantly altering their biological activity.

-

Metabolic Tracing: ¹⁵N-labeled compounds are used as tracers to follow the metabolic fate of drugs and biomolecules in vitro and in vivo.

-

Hyperpolarized MRI: The ¹⁵N-azide moiety is an effective tag for developing long-lived hyperpolarized MRI agents. This technique enhances the MRI signal by several orders of magnitude, enabling real-time imaging of biological processes like enzyme kinetics and perfusion.

-

Bioconjugation and Click Chemistry: The azide group is a cornerstone of bioconjugation chemistry, widely used in "click" reactions to attach probes or other functional groups to biomolecules like proteins, carbohydrates, and nucleic acids. Using a ¹⁵N-labeled azide allows for subsequent analysis of the conjugated product via NMR or IR spectroscopy.

Safety and Handling

Potassium Azide-¹⁵N must be handled with extreme caution, as its toxicity and explosive properties are identical to its unlabeled form.

-

Toxicity: Azides are highly toxic, with a mechanism of action similar to cyanides; they are potent inhibitors of cytochrome c oxidase. The oral LD₅₀ in rats is 27 mg/kg. There is no known antidote.

-

Explosive Hazard: While not sensitive to shock, potassium azide can decompose violently or explode if heated rapidly above 300°C.

-

Handling: Always handle in a well-ventilated fume hood. Use appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves. Avoid creating dust.

-

Storage: Store in a cool, dry, well-ventilated area in a tightly closed container. Keep away from heat, sources of ignition, and incompatible substances, particularly acids and heavy metals.

-

Disposal: NEVER pour azide solutions down the drain. Azides react with lead and copper plumbing to form highly explosive heavy metal azides. Waste must be chemically neutralized before disposal, typically by treating with nitrous acid (from acidifying sodium nitrite), following institutional safety protocols.

Conclusion

Potassium Azide-¹⁵N is a powerful research tool whose value extends far beyond its basic chemical properties. The strategic inclusion of a ¹⁵N atom transforms it from a simple inorganic salt into a sophisticated probe for investigating complex biological systems. Its applications in advanced spectroscopic techniques like hyperpolarized MRI and detailed IR analysis make it an indispensable material for drug development, metabolic research, and chemical biology. Adherence to strict safety protocols is mandatory when handling this potent and hazardous compound.

References

An In-depth Technical Guide to Potassium Azide-15N

CAS Number: 58524-53-1

This guide provides a comprehensive overview of Potassium Azide-15N, a stable isotope-labeled compound crucial for researchers, scientists, and drug development professionals. The following sections detail its chemical properties, synthesis, applications, and safety protocols, with a focus on its role in advanced analytical and biomedical research.

Physicochemical Properties

This compound is an isotopically labeled form of potassium azide where one of the nitrogen atoms in the azide moiety is the heavy isotope ¹⁵N. This labeling provides a powerful tool for tracing and quantification in various chemical and biological systems.

General Properties

| Property | Value | Reference |

| CAS Number | 58524-53-1 | N/A |

| Molecular Formula | KN₂¹⁵N | [1] |

| Molecular Weight | 82.11 g/mol | [1] |

| Appearance | Off-White Solid | [1] |

| Melting Point | 350 °C (decomposes) | [2] |

| Solubility in Water | 41.4 g/100 mL (0 °C), 50.8 g/100 mL (20 °C), 105.7 g/100 mL (100 °C) | [3] |

| Solubility in other solvents | Soluble in liquid ammonia and methanol. Slightly soluble in ethanol. Insoluble in acetone and diethyl ether. | |

| Density | 2.038 g/cm³ | |

| Stability | Decomposes upon heating or UV irradiation. Can be explosive if heated rapidly. |

Spectroscopic Data

The ¹⁵N labeling of potassium azide allows for its detection and characterization using various spectroscopic techniques, most notably Nuclear Magnetic Resonance (NMR) spectroscopy. The ¹⁵N nucleus has a nuclear spin of 1/2, which results in sharp and well-resolved NMR signals, making it ideal for structural and dynamic studies.

Synthesis and Experimental Protocols

Synthesis of Sodium Azide-¹⁵N₃

This protocol is adapted from a reported procedure for the synthesis of sodium azide-¹⁵N₃.

Materials:

-

Hydrazine-¹⁵N₂ monohydrate

-

Isoamyl nitrite-¹⁵N

-

Sodium ethoxide

-

Anhydrous ethanol

-

Dry ether

Procedure:

-

Prepare a solution of sodium ethoxide in anhydrous ethanol.

-

To this solution, add Hydrazine-¹⁵N₂ monohydrate with cooling.

-

Slowly add Isoamyl nitrite-¹⁵N to the reaction mixture, maintaining a low temperature.

-

After the addition is complete, allow the reaction to stir at room temperature for several hours.

-

The resulting precipitate of Sodium Azide-¹⁵N₃ is collected by filtration.

-

Wash the precipitate with dry ether and dry under vacuum to yield a fine, white powder.

Conversion to Potassium Azide-¹⁵N

The synthesized Sodium Azide-¹⁵N₃ can be converted to Potassium Azide-¹⁵N through a salt metathesis reaction.

Materials:

-

Sodium Azide-¹⁵N₃

-

Potassium salt (e.g., potassium chloride or potassium sulfate)

-

Suitable solvent (e.g., water or ethanol)

Procedure:

-

Dissolve Sodium Azide-¹⁵N₃ in a minimal amount of the chosen solvent.

-

In a separate container, dissolve an equimolar amount of the potassium salt in the same solvent.

-

Mix the two solutions. The less soluble salt (sodium chloride or sodium sulfate) will precipitate out of the solution.

-

Filter the mixture to remove the precipitate.

-

The filtrate, containing the dissolved Potassium Azide-¹⁵N, is then carefully evaporated to dryness to yield the solid product.

Applications in Research and Drug Development

Potassium Azide-¹⁵N serves as a versatile tool in various research and development areas, primarily due to the utility of the ¹⁵N-labeled azide group.

Labeled Intermediate in Drug Synthesis

Potassium Azide-¹⁵N is a key intermediate in the synthesis of isotopically labeled pharmaceutical compounds. A notable example is its use in the preparation of Tazobactam Sodium Salt-¹³C₂,¹⁵N₁, a β-lactamase inhibitor. The incorporation of the ¹⁵N label allows for detailed pharmacokinetic and metabolic studies of the drug.

Below is a conceptual workflow for the synthesis of a ¹⁵N-labeled drug intermediate.

Hyperpolarized Magnetic Resonance Imaging (MRI)

¹⁵N-labeled azides are highly effective tags for developing long-lived hyperpolarized agents for use in MRI. Hyperpolarization can enhance the NMR signal by several orders of magnitude, enabling real-time in vivo imaging of metabolic and physiological processes. Molecules tagged with (¹⁵N)₃-azide have shown long-lasting hyperpolarization lifetimes and high polarization levels in water.

The following diagram illustrates the workflow for a hyperpolarized MRI experiment using a ¹⁵N-azide tagged molecule.

Quantitative Data from Hyperpolarization Studies:

The table below summarizes key performance metrics for various (¹⁵N)₃-azide-tagged biomolecules in hyperpolarization experiments.

| Tagged Molecule | Signal Enhancement (ε) | Polarization Level (P%) | T₁ Lifetimes (min) at 1 T |

| (¹⁵N)₃-azidocholine | 336,700 | 11.6 | 2.6 - 7.6 |

| (¹⁵N)₃-azidoglucose | 332,300 | 11.1 | 3.0 - 8.1 |

| (¹⁵N)₃-azidotyrosine | 142,500 | 4.9 | 3.5 - 9.8 |

| (¹⁵N)₃-azidoalanine | 80,200 | 2.8 | 1.9 - 6.8 |

| (¹⁵N)₃-azidothymidine | 196,800 | 6.8 | 2.5 - 5.3 |

Safety and Handling

Potassium azide is a highly toxic and potentially explosive compound that must be handled with extreme caution.

-

Toxicity: Similar to cyanides, azides are potent inhibitors of cytochrome c oxidase. The oral LD50 in rats is 27 mg/kg.

-

Explosive Hazard: While less sensitive to shock than heavy metal azides, potassium azide can decompose explosively upon rapid heating.

-

Handling Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (gloves, safety glasses, lab coat).

-

Avoid contact with skin, eyes, and clothing.

-

Do not use metal spatulas, as they can form shock-sensitive metal azides.

-

Avoid contact with acids, which can generate highly toxic and explosive hydrazoic acid.

-

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as acids and metals.

-

Disposal: Azide waste should be treated with nitrous acid to decompose the azide before disposal. Never pour azide solutions down the drain, as they can react with lead or copper plumbing to form explosive heavy metal azides.

References

Technical Guide: Potassium Azide-15N

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Potassium Azide-15N (K¹⁵NN₂), a stable isotope-labeled compound increasingly utilized in advanced scientific research and drug development. This document details its core properties, outlines experimental protocols for its synthesis and application, and presents key data in a structured format for ease of reference.

Core Concepts and Molecular Properties

This compound is an inorganic compound where one of the three nitrogen atoms in the azide anion is the stable isotope ¹⁵N. This isotopic labeling provides a powerful tool for tracing the metabolic fate of molecules, elucidating reaction mechanisms, and enhancing analytical detection in techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

The incorporation of ¹⁵N, which has a nuclear spin of one-half, offers advantages in NMR spectroscopy by providing narrower line widths compared to the more abundant ¹⁴N, which has an integer nuclear spin. This property is particularly valuable in studying the structure and dynamics of biomolecules and in the development of novel imaging agents.

Quantitative Data Summary

The key quantitative data for this compound and its constituent isotopes are summarized in the table below. The molecular weight is calculated based on the most abundant isotopes of potassium and the inclusion of one ¹⁵N atom.

| Property | Value |

| Molecular Formula | K¹⁵NN₂ |

| Molecular Weight | 82.11 g/mol |

| Atomic Weight of K | 39.0983 u |

| Atomic Weight of ¹⁴N | 14.003074 u |

| Atomic Weight of ¹⁵N | 15.0001088983 u |

| Appearance | Off-White Solid |

Experimental Protocols

This section details representative experimental protocols for the synthesis of this compound and its application in the synthesis of an isotopically labeled drug intermediate. These protocols are based on established chemical principles for the synthesis of azides and their use in organic chemistry.

Synthesis of this compound

The synthesis of this compound can be achieved through the diazotization of a hydrazine derivative with a ¹⁵N-labeled nitrosating agent, followed by decomposition of the resulting intermediate. A common precursor is sodium nitrite-¹⁵N.

Materials:

-

Hydrazine sulfate

-

Sodium hydroxide (NaOH)

-

Sodium nitrite-¹⁵N (Na¹⁵NO₂)

-

Sulfuric acid (H₂SO₄)

-

Potassium hydroxide (KOH)

-

Diethyl ether

-

Distilled water

Procedure:

-

Preparation of Hydrazoic Acid-¹⁵N: In a well-ventilated fume hood, a solution of sodium nitrite-¹⁵N is prepared in water. This solution is slowly added to a stirred, acidic solution of hydrazine sulfate at a low temperature (0-5 °C). This reaction generates hydrazoic acid-¹⁵N (H¹⁵NN₂) in situ.

-

Neutralization: The resulting acidic solution containing hydrazoic acid-¹⁵N is carefully neutralized with a solution of potassium hydroxide. The neutralization should be performed slowly and with cooling to control the exothermic reaction.

-

Isolation: The aqueous solution is then concentrated under reduced pressure to crystallize the this compound. The crystals can be collected by filtration, washed with a small amount of cold water and then diethyl ether, and dried under vacuum.

Application in the Synthesis of Labeled Tazobactam Intermediate

This compound is a valuable precursor for introducing a ¹⁵N-labeled triazole moiety into drug molecules. A key application is in the synthesis of isotopically labeled Tazobactam, a β-lactamase inhibitor. The following is a representative protocol for the synthesis of a key intermediate.

Materials:

-

2β-chloromethyl-2α-methylpenam-3α-carboxylate diphenylmethyl ester

-

This compound (K¹⁵NN₂)

-

Dimethylformamide (DMF)

-

Potassium permanganate (KMnO₄)

-

Acetic acid

Procedure:

-

Azide Displacement: The starting material, 2β-chloromethyl-2α-methylpenam-3α-carboxylate diphenylmethyl ester, is dissolved in DMF. To this solution, this compound is added, and the mixture is stirred at room temperature. The reaction results in the displacement of the chloride with the ¹⁵N-labeled azide group, forming 2β-(azido-¹⁵N)-methyl-2α-methylpenam-3α-carboxylate diphenylmethyl ester.

-

Oxidation: The product from the previous step is then oxidized. A mixture of potassium permanganate in aqueous acetic acid is added to the reaction mixture. This oxidation step converts the sulfide in the penam core to a sulfone, yielding 2β-(azido-¹⁵N)-methyl-2α-methylpenam-3α-carboxylate diphenylmethyl ester-1,1-dioxide. This intermediate can then be further processed to form the final labeled Tazobactam molecule.

Visualizations

The following diagrams illustrate the logical workflow for the synthesis of a ¹⁵N-labeled drug intermediate using this compound.

Caption: Workflow for the synthesis of a ¹⁵N-labeled Tazobactam intermediate.

Caption: Logical relationship of this compound properties and applications.

An In-depth Technical Guide to the Safety Data of Potassium Azide-15N

For Researchers, Scientists, and Drug Development Professionals

Potassium Azide-15N is a labeled intermediate utilized in the synthesis of complex molecules, such as the labeled analogue of Tazobactam Sodium Salt, a β-Lactamase inhibitor.[1] Its handling requires stringent safety protocols due to its acute toxicity and explosive potential under certain conditions.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of potassium azide are summarized below. These properties are crucial for understanding its behavior under various laboratory conditions.

| Property | Value | Source |

| Molecular Formula | KN₂¹⁵N | [1] |

| Molecular Weight | 82.11 g/mol | [1] |

| Appearance | Colorless crystals or white powder | [2][3] |

| Density | 2.038 g/cm³ | |

| Melting Point | 350 °C (662 °F; 623 K) (decomposes in vacuum) | |

| Boiling Point | Decomposes upon heating | |

| Solubility in Water | 41.4 g/100 mL (0 °C), 50.8 g/100 mL (20 °C), 105.7 g/100 mL (100 °C) | |

| Solubility in other solvents | Soluble in liquid ammonia and methanol; slightly soluble in ethanol; insoluble in ether and acetone. | |

| Stability | Stable under recommended storage conditions. Decomposes upon heating or UV irradiation to potassium metal and nitrogen gas. |

Toxicological Data

Potassium azide is extremely toxic, with a mechanism of action similar to that of cyanides by inhibiting cytochrome c oxidase. The primary route of acute exposure is ingestion.

| Metric | Value | Species | Route | Source |

| LD₅₀ (Lethal Dose, 50%) | 27 mg/kg | Rat | Oral |

Symptoms of Exposure: Symptoms of exposure can include nausea, headache, vomiting, hypotension, effects on the nervous system, and blindness. The toxicological properties of this substance have not been fully investigated.

Hazard Identification and GHS Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for hazard communication.

Caption: GHS classification for Potassium Azide.

Experimental Protocols and Safe Handling

Strict adherence to safety protocols is mandatory when working with potassium azide.

Engineering Controls:

-

Work with this chemical in a designated fume hood.

-

Use process enclosures, local exhaust ventilation, or other engineering controls to maintain airborne levels below exposure limits.

-

Provide appropriate exhaust ventilation at places where dust is formed.

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical splash goggles or a face shield.

-

Hand Protection: Viton gloves are recommended. Always inspect gloves before use and use proper glove removal technique.

-

Skin and Body Protection: Wear a lab coat, long pants, and closed-toed shoes. A complete suit protecting against chemicals may be necessary depending on the concentration and amount of the substance handled.

-

Respiratory Protection: If engineering controls are insufficient, use a NIOSH/OSHA-approved air-purifying dust or mist respirator. Personnel must be trained and fit-tested for respirator use.

Handling Procedures:

-

Avoid contact with skin, eyes, and clothing.

-

Avoid the formation of dust and aerosols.

-

Avoid shock and friction.

-

Keep away from sources of ignition; no smoking.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Store away from incompatible substances such as strong acids and metals.

-

Keep away from heat, sparks, and open flames.

-

Handle and store under an inert gas as it is heat-sensitive.

First Aid Measures

Immediate medical attention is critical in case of exposure.

Caption: First aid procedures for potassium azide exposure.

Fire-Fighting Measures and Accidental Release

Potassium azide is not flammable but can decompose explosively if heated rapidly.

Extinguishing Media:

-

Suitable: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Unsuitable: No limitations on extinguishing agents are given.

Fire-Fighting Procedures:

-

Wear a self-contained breathing apparatus (SCBA) and full protective clothing.

-

Stay in the danger area only with appropriate protection.

References

An In-depth Technical Guide to Potassium Azide-15N: Stability, Reactivity, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and reactivity of Potassium Azide-15N (K¹⁵N₃), a critical reagent in isotopic labeling for contemporary research and drug development. This document details its chemical properties, stability under various conditions, and its utility in synthetic chemistry, including detailed experimental protocols and safety considerations.

Core Properties and Stability

This compound is a white, off-white, crystalline solid.[1] It is the potassium salt of hydrazoic acid, where one or more nitrogen atoms are the heavy isotope ¹⁵N. This isotopic labeling allows for the tracking of nitrogen atoms in molecules through various analytical techniques, most notably Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.[2]

General Stability: Under standard ambient conditions (room temperature), potassium azide is chemically stable.[3] However, it is sensitive to heat and light.[4] For safe storage, it should be kept in a tightly closed container in a cool, dry, and well-ventilated area, away from sources of heat, sparks, or flames.[5] It is crucial to handle and store the compound under an inert gas due to its heat sensitivity.

Thermal Decomposition: Potassium azide decomposes upon heating, yielding potassium metal and nitrogen gas. The decomposition temperature for potassium azide is approximately 355°C. It is important to note that violent decomposition can occur at temperatures above 100°C, and the compound may explode if heated rapidly.

Photochemical Stability: The compound is sensitive to ultraviolet (UV) light, which can induce its decomposition into potassium metal and nitrogen gas. Therefore, it should be stored in light-resistant containers.

Stability in Solution: The azide ion is generally stable in both acidic and basic conditions. However, mixing inorganic azides with acids should be avoided as it can lead to the formation of highly toxic and explosive hydrazoic acid (HN₃). Hydrolysis can also occur in aqueous solutions at certain pH levels.

Quantitative Stability Data

| Parameter | Value | Conditions |

| Melting Point | 350 °C (in vacuum) | - |

| Decomposition Temperature | ~355-360 °C | - |

| Thermal Decomposition Activation Energy | 49 kcal/mol | In vacuo |

| Thermal Decomposition Activation Energy | 32 kcal/mol | In the presence of Mn, Fe, Co, or Ni catalysts |

| Thermal Decomposition Activation Energy | 44.5 kcal/mol | In the presence of a Cu catalyst |

Data for unlabeled potassium azide, which is expected to be comparable for the 15N-labeled variant.

Reactivity and Synthetic Applications

The azide functional group is a versatile tool in organic synthesis, and this compound serves as a key reagent for introducing isotopically labeled nitrogen into organic molecules. Its reactivity is primarily centered around the nucleophilicity of the azide anion and its participation in cycloaddition reactions.

Nucleophilic Substitution Reactions

The azide ion is an excellent nucleophile and readily participates in SN2 reactions, displacing leaving groups such as halides and sulfonates from primary and secondary alkyl substrates to form alkyl azides. This reaction is a cornerstone for the introduction of the ¹⁵N-labeled azide group into a wide range of organic frameworks.

General Experimental Workflow for Nucleophilic Azidation:

1,3-Dipolar Cycloaddition Reactions (Click Chemistry)

The azide-alkyne Huisgen cycloaddition, a cornerstone of "click chemistry," is a highly efficient and selective reaction between an azide and a terminal alkyne to form a 1,2,3-triazole. The copper(I)-catalyzed version of this reaction (CuAAC) is particularly notable for its high yields and mild reaction conditions. This compound can be used to synthesize ¹⁵N-labeled azides, which can then participate in these cycloaddition reactions to produce ¹⁵N-labeled triazoles.

Experimental Workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):

References

An In-depth Technical Guide to 15N Stable Isotope Labeling for Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling has become an indispensable tool in modern biological and biomedical research, enabling the precise tracking and quantification of molecules within complex biological systems. Among the various stable isotopes utilized, Nitrogen-15 (¹⁵N) holds a unique position due to nitrogen's fundamental role as a constituent of proteins, nucleic acids, and other essential biomolecules. This in-depth technical guide provides a comprehensive overview of ¹⁵N stable isotope labeling, from its core principles to detailed experimental protocols and data analysis workflows. It is designed to serve as a valuable resource for researchers, scientists, and drug development professionals seeking to leverage the power of ¹⁵N labeling in their studies.

Fundamental Principles of 15N Stable Isotope Labeling

Nitrogen exists in nature primarily as the stable isotope ¹⁴N, with ¹⁵N accounting for only about 0.366% of all nitrogen atoms.[1] ¹⁵N possesses an additional neutron, making it heavier than ¹⁴N but chemically identical. This mass difference is the cornerstone of ¹⁵N labeling, as it allows for the differentiation of labeled and unlabeled biomolecules using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1]

The fundamental principle of ¹⁵N labeling involves the introduction of ¹⁵N-enriched compounds into a biological system, such as cell culture media or the diet of an organism. The organism's metabolic machinery then incorporates these ¹⁵N atoms into newly synthesized biomolecules, effectively "labeling" them. By comparing the abundance of ¹⁵N-labeled molecules to their unlabeled (¹⁴N) counterparts, researchers can gain quantitative insights into a wide range of biological processes.

Key Advantages of ¹⁵N Labeling:

-

Non-Radioactive and Safe: Unlike radioactive isotopes, ¹⁵N is stable and poses no radiation risk, making it safe for a wide range of in vitro and in vivo studies, including those involving human subjects.

-

Universal Labeling of Key Biomolecules: As a core component of amino acids and nucleic acids, ¹⁵N allows for the comprehensive labeling of proteins and DNA/RNA.

-

Versatility in Applications: ¹⁵N labeling can be applied to a diverse array of research areas, including quantitative proteomics, metabolic flux analysis, and drug development.[1]

Experimental Workflows and Protocols

The successful implementation of ¹⁵N labeling experiments hinges on carefully designed and executed protocols. This section provides detailed methodologies for common ¹⁵N labeling applications.

Metabolic Labeling of Cells in Culture

Metabolic labeling is a widely used technique where cells are cultured in a medium containing a ¹⁵N-labeled nutrient source, typically ¹⁵N-labeled ammonium chloride or amino acids.

Detailed Protocol for ¹⁵N Labeling in E. coli for Protein Expression:

-

Prepare M9 Minimal Medium: Prepare 1 liter of M9 minimal medium without ammonium chloride (NH₄Cl).[2][3]

-

Add ¹⁵N Source: Aseptically add 1 gram of ¹⁵NH₄Cl to the M9 medium as the sole nitrogen source.

-

Supplement the Medium: Add the following sterile solutions per liter of M9 medium: 20 mL of 20% glucose, 2 mL of 1 M MgSO₄, 0.1 mL of 1 M CaCl₂, and appropriate antibiotics.

-

Inoculation: Inoculate the ¹⁵N-labeled M9 medium with an overnight starter culture of the E. coli strain containing the plasmid for the protein of interest.

-

Growth and Induction: Grow the culture at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8. Induce protein expression with an appropriate inducer (e.g., IPTG).

-

Harvesting: After the desired induction period, harvest the cells by centrifugation.

-

Protein Purification: Purify the ¹⁵N-labeled protein using standard chromatography techniques.

In Vivo Labeling of Model Organisms

In vivo labeling extends the principles of metabolic labeling to whole organisms, providing insights into protein dynamics and metabolism in the context of a complete physiological system.

Protocol for In Vivo ¹⁵N Labeling of Mice:

-

Diet Preparation: Prepare a customized mouse diet where the sole source of protein is derived from ¹⁵N-labeled algae (e.g., Spirulina) or a mixture of ¹⁵N-labeled amino acids.

-

Acclimatization: Gradually introduce the ¹⁵N-labeled diet to the mice over a period of several days to avoid adverse effects on feeding behavior.

-

Labeling Period: Feed the mice the ¹⁵N-labeled diet for a duration sufficient to achieve high levels of isotope incorporation. For tissues with slow protein turnover, this may require labeling for several weeks or even across generations.

-

Tissue Collection: At the end of the labeling period, humanely euthanize the mice and collect the tissues of interest.

-

Sample Preparation: Homogenize the tissues and extract proteins for subsequent analysis.

Data Presentation and Quantitative Analysis

A key strength of ¹⁵N labeling is its ability to generate precise quantitative data. This section presents typical quantitative data obtained from ¹⁵N labeling experiments in clearly structured tables.

Labeling Efficiency

Labeling efficiency refers to the percentage of nitrogen atoms in a biomolecule that are the ¹⁵N isotope. Achieving high and consistent labeling efficiency is crucial for accurate quantification.

| Organism/Cell Line | Labeling Method | ¹⁵N Source | Duration | Labeling Efficiency (%) | Reference |

| E. coli | Minimal Medium | ¹⁵NH₄Cl | Overnight culture | >98% | |

| S. cerevisiae (Yeast) | Minimal Medium | ¹⁵NH₄Cl | Continuous culture | ~95% | |

| HeLa Cells | SILAC Medium | ¹⁵N-Arginine & ¹⁵N-Lysine | 5-6 cell doublings | >97% | |

| Arabidopsis thaliana | Liquid Culture | ¹⁵N-KNO₃ | 14 days | 93-99% | |

| Mouse (liver) | ¹⁵N-Spirulina Diet | ¹⁵N-Spirulina | 6 weeks | >95% | |

| Mouse (brain) | ¹⁵N-Spirulina Diet | 6 weeks | 74% | ||

| Rat (brain) | Generational Labeling | ¹⁵N-Algal Diet | Two generations | ~94% |

Protein Turnover Rates

¹⁵N labeling is a powerful technique for measuring protein turnover, which is the balance between protein synthesis and degradation.

| Protein | Cell Line/Tissue | Half-life (hours) | Reference |

| Average HeLa Proteome | HeLa Cells | ~20 | |

| Histone H3.1 | HeLa Cells | >100 | |

| Ornithine decarboxylase | HeLa Cells | <1 | |

| Pancreatic Amylase | MIA PaCa-2 Cells | ~58 | |

| Vimentin | MIA PaCa-2 Cells | ~76 |

Metabolic Flux Analysis

By tracing the incorporation of ¹⁵N into various metabolites, metabolic flux analysis (MFA) can quantify the rates of metabolic pathways.

| Metabolic Pathway | Cell Line | Condition | Relative Flux Change | Reference |

| Glycolysis | Breast Cancer Cells | Cancer vs. Normal | Increased | |

| Pentose Phosphate Pathway | Breast Cancer Cells | Cancer vs. Normal | Increased | |

| TCA Cycle | Lung Cancer Cells | Glucose-deprived | Altered glutamine influx | |

| Urea Cycle | Breast Cancer Cells | Cancer vs. Normal | Dysregulated |

Applications in Research and Drug Development

¹⁵N stable isotope labeling has a broad range of applications across various scientific disciplines.

Quantitative Proteomics

Quantitative proteomics aims to determine the relative or absolute abundance of proteins in a sample. In a typical ¹⁵N-based quantitative proteomics experiment, two cell populations are grown in either "light" (¹⁴N) or "heavy" (¹⁵N) medium. The samples are then mixed, and the proteins are extracted, digested, and analyzed by mass spectrometry. The relative abundance of a protein in the two samples is determined by the ratio of the intensities of the "light" and "heavy" peptide peaks in the mass spectrum.

Metabolic Flux Analysis

¹⁵N-MFA is used to trace the flow of nitrogen atoms through metabolic networks, providing a quantitative understanding of pathway activity. This is particularly valuable for studying nitrogen metabolism in various physiological and pathological states, such as cancer.

Drug Discovery and Development

¹⁵N labeling plays a crucial role in various stages of the drug discovery and development pipeline:

-

Target Identification and Validation: By quantifying changes in protein expression or turnover in response to a drug candidate, ¹⁵N labeling can help identify and validate drug targets.

-

Mechanism of Action Studies: Tracing the metabolic fate of a ¹⁵N-labeled drug can elucidate its mechanism of action and identify its molecular targets.

-

Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: ¹⁵N-labeled drugs can be used to study their absorption, distribution, metabolism, and excretion (ADME) properties in vivo.

Elucidation of Signaling Pathways

¹⁵N labeling, in conjunction with quantitative phosphoproteomics, is a powerful tool for dissecting complex signaling pathways. By quantifying changes in protein phosphorylation in response to a stimulus, researchers can map the flow of information through a signaling network.

mTOR Signaling Pathway

The mTOR (mechanistic target of rapamycin) signaling pathway is a central regulator of cell growth, proliferation, and metabolism. Dysregulation of the mTOR pathway is implicated in numerous diseases, including cancer. Quantitative phosphoproteomics using stable isotope labeling has been instrumental in identifying downstream targets of mTOR and understanding how it is regulated.

Insulin Signaling Pathway

The insulin signaling pathway plays a critical role in regulating glucose homeostasis and metabolism. Defects in this pathway can lead to insulin resistance and type 2 diabetes. Quantitative phosphoproteomics with stable isotope labeling has been used to identify novel components of the insulin signaling network and to understand how the pathway is altered in disease states.

Data Analysis Workflow

The analysis of data from ¹⁵N labeling experiments requires specialized software and a well-defined workflow.

References

- 1. From Raw Data to Biological Discoveries: A Computational Analysis Pipeline for Mass Spectrometry-Based Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantitative Nuclear Proteomics Identifies mTOR Regulation of DNA Damage Response - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nitrogen-15 Labeling: A Game-Changer in Protein Metabolism and Drug Development - China Isotope Development [asiaisotopeintl.com]

A Technical Guide to Metabolic Labeling with 15N: Principles, Protocols, and Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core principles of metabolic labeling with the stable isotope 15N. It covers the fundamental concepts, detailed experimental protocols, data presentation, and applications relevant to researchers, scientists, and professionals in drug development.

Core Principles of 15N Metabolic Labeling

Metabolic labeling with stable isotopes is a powerful technique for the quantitative analysis of proteins and their dynamics.[1][2][3][4][5] The fundamental principle involves replacing the naturally abundant nitrogen isotope (¹⁴N) with a heavier, stable isotope (¹⁵N) within the proteome of cells or organisms. This is achieved by providing a ¹⁵N-enriched source of nitrogen in the growth medium or diet, which is then incorporated into newly synthesized biomolecules, including amino acids and proteins.

The key advantage of this method is that the ¹⁵N-labeled proteins are chemically identical to their ¹⁴N counterparts but can be distinguished based on their mass difference by mass spectrometry (MS). This allows for the accurate relative quantification of proteins between different samples. For instance, a "light" (¹⁴N) sample can be compared to a "heavy" (¹⁵N) sample, which are mixed at an early stage in the experimental workflow. This early mixing minimizes experimental variability that can be introduced during sample preparation.

The mass shift caused by ¹⁵N incorporation is dependent on the number of nitrogen atoms in a given peptide, a feature that can be used to validate peptide identification. This technique is versatile and can be applied to a wide range of biological systems, from microorganisms like E. coli and yeast to multicellular organisms such as C. elegans, Drosophila, and even mice.

Experimental Workflows and Methodologies

The general workflow for a ¹⁵N metabolic labeling experiment involves several key stages, from sample preparation to data analysis.

Detailed Experimental Protocols

This protocol is adapted for the expression of ¹⁵N-labeled proteins in E. coli for structural and functional studies.

Materials:

-

E. coli expression strain transformed with the plasmid of interest.

-

M9 minimal medium components.

-

¹⁵NH₄Cl as the sole nitrogen source.

-

Glucose (or other carbon source).

-

Trace elements solution.

-

1M MgSO₄.

-

Appropriate antibiotics.

-

IPTG (for induction).

Procedure:

-

Prepare M9 Minimal Medium: Prepare 1 liter of 10x M9 salts solution without NH₄Cl. Autoclave and let it cool.

-

Prepare Working Medium: In a sterile flask, prepare 1 liter of 1x M9 medium by adding 100 ml of 10x M9 salts, 1g of ¹⁵NH₄Cl, 20 ml of 20% glucose, 10 ml of 100x trace elements solution, and 2 ml of 1M MgSO₄. Add the appropriate antibiotic.

-

Inoculation and Growth: Inoculate a 5 ml starter culture in the prepared M9 medium and grow overnight at 37°C. The next day, inoculate 1 liter of the main culture with the overnight culture (1:100 dilution).

-

Induction: Grow the main culture at the optimal temperature until the OD₆₀₀ reaches 0.6-0.8. Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

-

Harvesting: Continue to culture for an additional 3-4 hours (or as optimized for the specific protein). Harvest the cells by centrifugation. The cell pellet can be stored at -80°C or used immediately for protein purification.

This protocol describes the generation of ¹⁵N-labeled protein standards from mice for quantitative proteomics.

Materials:

-

¹⁵N-enriched diet (e.g., spirulina-based chow with >98% ¹⁵N enrichment).

-

Breeding pairs of mice.

-

Standard animal housing and care facilities.

Procedure:

-

Generational Labeling: For tissues with slow protein turnover, a two-generation labeling strategy is often employed to achieve high enrichment.

-

Place a breeding pair of mice on the ¹⁵N diet.

-

Continue to feed the mother and the subsequent litter the ¹⁵N diet through gestation, birth, and weaning.

-

Maintain the offspring on the ¹⁵N diet for a specified period (e.g., 10 weeks post-weaning) to ensure high isotopic enrichment across all tissues.

-

-

Tissue Harvesting: At the desired time point, euthanize the ¹⁵N-labeled mouse and harvest the tissues of interest (e.g., brain, liver, plasma).

-

Sample Preparation for MS Analysis:

-

The harvested ¹⁵N-labeled tissue will serve as the internal standard.

-

Prepare protein extracts from the ¹⁵N-labeled tissue and the corresponding ¹⁴N (unlabeled) experimental tissue.

-

Mix the labeled and unlabeled protein samples in a 1:1 ratio.

-

Proceed with standard proteomics sample preparation, including protein digestion (e.g., with trypsin) and peptide cleanup.

-

Analyze the resulting peptide mixture by LC-MS/MS.

-

Data Presentation and Quantitative Analysis

A key aspect of ¹⁵N metabolic labeling is the quantitative data it generates. This data can be used to assess labeling efficiency and determine protein turnover rates.

15N Labeling Efficiency

The efficiency of ¹⁵N incorporation can vary depending on the organism, tissue, and experimental conditions. Achieving high and uniform labeling is crucial for accurate quantification.

| Organism/System | Typical Labeling Efficiency (%) | Labeling Duration | Reference |

| Arabidopsis thaliana (plants) | 93 - 99% | 14 days | |

| Algae | 98 - 99% | - | |

| Rat (liver) | ~91% | - | |

| Rat (brain) | ~74% (single generation) | - | |

| Rat (all tissues) | >94% | Two generations | |

| Mouse | >95% | 10 weeks | |

| Pancreatic Cancer Cells | 33 - 50% (in media) | 72 hours | |

| Insect Cells | up to 90% | - |

Protein Turnover and Synthesis Rates

¹⁵N metabolic labeling is a powerful tool for studying protein dynamics, including synthesis and degradation rates. By tracking the incorporation of ¹⁵N over time, the fractional synthesis rate (FSR) and turnover of specific proteins can be determined.

| Protein | Fractional Synthesis Rate (FSR) (%) | Cell Type | Reference |

| Protein 1 (example) | 44 - 76% | Pancreatic Cancer Cells | |

| Protein 2 (example) | 44 - 76% | Pancreatic Cancer Cells | |

| Protein 3 (example) | 44 - 76% | Pancreatic Cancer Cells | |

| Protein 4 (example) | 44 - 76% | Pancreatic Cancer Cells | |

| Protein 5 (example) | 44 - 76% | Pancreatic Cancer Cells | |

| Protein 6 (example) | 44 - 76% | Pancreatic Cancer Cells |

Applications in Research and Drug Development

The ability to accurately quantify changes in protein expression and turnover makes ¹⁵N metabolic labeling a valuable tool in various research areas and in the drug development pipeline.

-

Quantitative Proteomics: It allows for the global and accurate comparison of proteomes under different conditions, such as healthy versus diseased states or treated versus untreated samples.

-

Drug Mechanism of Action Studies: By tracking changes in protein expression or turnover in response to a drug candidate, researchers can gain insights into its mechanism of action.

-

Biomarker Discovery: ¹⁵N labeling can help identify proteins that are differentially expressed in disease states, which may serve as potential biomarkers for diagnosis or prognosis.

-

Pharmacokinetics and Pharmacodynamics: The technique can be used to study how a drug affects the synthesis and degradation of its target proteins and other proteins in related pathways.

-

Systems Biology: It provides quantitative data that can be integrated into systems-level models of cellular processes to understand the dynamic nature of the proteome.

References

- 1. Automated Protein Turnover Calculations from 15N Partial Metabolic Labeling LC/MS Shotgun Proteomics Data | PLOS One [journals.plos.org]

- 2. Automated Protein Turnover Calculations from 15N Partial Metabolic Labeling LC/MS Shotgun Proteomics Data [ideas.repec.org]

- 3. Quantitative Proteomics: Measuring Protein Synthesis Using 15N Amino Acids Labeling in Pancreas Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ckisotopes.com [ckisotopes.com]

- 5. Quantitative Proteomics by Metabolic Labeling of Model Organisms - PMC [pmc.ncbi.nlm.nih.gov]

Understanding ¹⁵N Enrichment for Proteomics: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ¹⁵N enrichment strategies for quantitative proteomics. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights required to design, execute, and interpret proteomics experiments utilizing stable isotope labeling with ¹⁵N. This document details the core principles of metabolic labeling, compares different labeling strategies, presents detailed experimental protocols, and summarizes key quantitative data to facilitate experimental design and data interpretation.

Core Principles of ¹⁵N Metabolic Labeling

Metabolic labeling with stable isotopes is a powerful technique for accurate and robust quantitative proteomics.[1] The fundamental principle involves replacing naturally abundant ("light") isotopes with their heavier, stable counterparts within the entire proteome of a cell or organism. In the context of ¹⁵N labeling, the common ¹⁴N isotope is replaced by the heavy isotope ¹⁵N.

This is typically achieved by culturing cells or feeding organisms with a diet in which the sole source of nitrogen is ¹⁵N-labeled.[2] Over time, as the cells divide and proteins are synthesized, the ¹⁵N isotope is incorporated into all nitrogen-containing molecules, including amino acids and, consequently, the entire proteome.

The key advantage of this in vivo labeling approach is that two or more cell populations (e.g., control vs. treated) can be grown with "light" (¹⁴N) and "heavy" (¹⁵N) nitrogen sources, respectively. The cell populations can then be mixed at an early stage of the experimental workflow, often before cell lysis.[3] This co-processing minimizes experimental variability that can be introduced during sample preparation steps such as protein extraction, digestion, and fractionation.

When the mixed protein sample is analyzed by mass spectrometry (MS), the chemically identical peptides from the "light" and "heavy" samples will appear as pairs of peaks separated by a mass difference corresponding to the number of nitrogen atoms in the peptide multiplied by the mass difference between ¹⁵N and ¹⁴N. The ratio of the intensities of these peptide peaks directly reflects the relative abundance of the corresponding protein in the original samples.[4]

Comparison of ¹⁵N Metabolic Labeling and SILAC

While ¹⁵N metabolic labeling incorporates the heavy isotope into all nitrogen-containing amino acids, Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a more targeted metabolic labeling approach. In SILAC, specific essential amino acids, most commonly lysine (Lys) and arginine (Arg), are supplied in their heavy isotope-labeled forms (e.g., ¹³C₆-¹⁵N₂-Lys and ¹³C₆-¹⁵N₄-Arg).[5]

| Feature | ¹⁵N Metabolic Labeling | SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) |

| Labeling Principle | Global incorporation of ¹⁵N into all nitrogen-containing amino acids. | Incorporation of specific heavy isotope-labeled essential amino acids (typically Lys and Arg). |

| Mass Shift | Variable mass shift between light and heavy peptides, dependent on the number of nitrogen atoms. | Fixed mass shift for peptides containing the labeled amino acid(s). |

| Data Analysis | More complex due to variable mass shifts and broader isotopic envelopes, often requiring specialized software. | Simpler data analysis due to predictable mass shifts. |

| Cost | Generally less expensive as it utilizes ¹⁵N-labeled salts. | Can be more expensive due to the cost of labeled amino acids. |

| Applicability | Applicable to a wide range of organisms, including those that can synthesize their own amino acids (e.g., plants, yeast). | Primarily used for in vitro cell culture of organisms that are auxotrophic for the labeled amino acids. |

| Labeling Efficiency | Can be challenging to achieve 100% enrichment, especially in organisms with slow turnover. | High labeling efficiency (>97%) is readily achievable in proliferating cell cultures. |

Quantitative Data in ¹⁵N Enrichment

The success of a quantitative proteomics experiment using ¹⁵N labeling hinges on achieving high and consistent labeling efficiency. Incomplete labeling can complicate data analysis and introduce inaccuracies in quantification.

¹⁵N Labeling Efficiency in Various Systems

| Organism/System | Labeling Duration | Achieved ¹⁵N Enrichment (%) | Reference |

| Arabidopsis thaliana | 14 days | 93 - 99% | |

| Rat (first generation) | - | 74% (brain) - 94% (liver) | |

| Rat (second generation) | - | ~94% (all tissues) | |

| Pancreatic Cancer Cells (in vitro) | 72 hours | 30 - 50% | |

| Chlamydomonas reinhardtii | >12 weeks | >98% |

Protein Turnover Rates Measured by ¹⁵N Labeling

¹⁵N metabolic labeling is a powerful tool for studying protein dynamics, including protein synthesis and degradation rates. By monitoring the rate of ¹⁵N incorporation over time, researchers can calculate protein turnover rates for thousands of proteins simultaneously.

| Protein | Cell Line/Organism | Fractional Synthesis Rate (FSR) / Half-life | Reference |

| Various proteins | Pancreatic Cancer Cells | 44 - 76% (FSR over 72h) | |

| 1419 peptides | Plant model | RIA < 50% after 5 days |

Experimental Protocols

Detailed Methodology for ¹⁵N Metabolic Labeling in Mammalian Cells

This protocol provides a general framework for ¹⁵N labeling of mammalian cells in culture for quantitative proteomics analysis.

1. Cell Culture and Adaptation:

-

Culture Medium: Prepare a custom cell culture medium that lacks the standard nitrogen-containing amino acids. This is typically a DMEM or RPMI-1640 base formulation.

-

Dialyzed Serum: Supplement the medium with dialyzed fetal bovine serum (dFBS) to minimize the introduction of unlabeled amino acids.

-

¹⁵N Amino Acid Mixture: Add a commercially available ¹⁵N-labeled amino acid mixture to the "heavy" medium. For the "light" medium, add the corresponding unlabeled amino acid mixture.

-

Adaptation Phase: Culture the cells in the respective "light" and "heavy" media for at least five to six cell divisions to ensure near-complete incorporation of the labeled amino acids. The exact duration will depend on the cell line's doubling time.

2. Experimental Treatment:

-

Once the cells have reached a high level of isotope incorporation, apply the experimental treatment (e.g., drug administration, growth factor stimulation) to one of the cell populations. The other population serves as the control.

3. Cell Harvesting and Mixing:

-

Harvest the "light" and "heavy" labeled cells.

-

Count the cells from each population accurately.

-

Mix the "light" and "heavy" cell populations at a 1:1 ratio based on cell number.

4. Protein Extraction and Digestion:

-

Lyse the mixed cell pellet using a suitable lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Quantify the total protein concentration using a standard protein assay (e.g., BCA assay).

-

Reduction and Alkylation: Reduce the disulfide bonds in the proteins using dithiothreitol (DTT) and then alkylate the free cysteine residues with iodoacetamide (IAA).

-

In-solution or In-gel Digestion: Digest the proteins into peptides using a sequence-specific protease, most commonly trypsin. Trypsin cleaves C-terminal to lysine and arginine residues.

5. Peptide Cleanup and Fractionation:

-

Desalt the peptide mixture using a C18 solid-phase extraction (SPE) cartridge to remove contaminants.

-

For complex proteomes, it is often beneficial to fractionate the peptide mixture to reduce sample complexity and increase the number of identified proteins. This can be done using techniques like high-pH reversed-phase liquid chromatography (HpH-RPLC).

6. Mass Spectrometry Analysis:

-

Analyze the peptide fractions by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The peptides are first separated by reversed-phase liquid chromatography and then ionized and analyzed in a high-resolution mass spectrometer.

7. Data Analysis:

-

Peptide Identification: Use a database search engine (e.g., MaxQuant, Proteome Discoverer) to identify the peptides from the MS/MS spectra. The search parameters should be set to account for the variable ¹⁵N modifications.

-

Protein Quantification: The software will identify the "light" and "heavy" peptide pairs and calculate the intensity ratios. These peptide ratios are then used to infer the relative abundance of the corresponding proteins.

-

Data Normalization: Normalize the protein ratios to correct for any minor inaccuracies in the initial 1:1 mixing.

Visualizations

Experimental Workflow

Caption: General experimental workflow for quantitative proteomics using ¹⁵N metabolic labeling.

EGFR Signaling Pathway Analysis

Quantitative proteomics using ¹⁵N labeling can be a powerful tool to investigate changes in signaling pathways in response to stimuli or drug treatment. For example, it can be used to quantify changes in the abundance of proteins involved in the Epidermal Growth Factor Receptor (EGFR) signaling pathway upon treatment with an EGFR inhibitor.

Caption: Simplified EGFR signaling pathway, a target for quantitative proteomics studies.

References

- 1. 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantitative Proteomics by Metabolic Labeling of Model Organisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quantitative Shotgun Proteomics Using a Uniform 15N-Labeled Standard to Monitor Proteome Dynamics in Time Course Experiments Reveals New Insights into the Heat Stress Response of Chlamydomonas reinhardtii - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 15N Metabolic Labeling of Mammalian Tissue with Slow Protein Turnover - PMC [pmc.ncbi.nlm.nih.gov]

- 5. info.gbiosciences.com [info.gbiosciences.com]

A Technical Guide to Potassium Azide-15N for Researchers and Drug Development Professionals

An in-depth examination of Potassium Azide-15N, a critical reagent for isotopic labeling in advanced scientific research. This guide provides a comprehensive overview of its suppliers, chemical properties, and applications, with a focus on its role in drug development and bioorthogonal chemistry.

Introduction to this compound

This compound (K¹⁵N₃) is a potassium salt of hydrazoic acid where one or more of the nitrogen atoms are the stable isotope ¹⁵N. This isotopic labeling makes it an invaluable tool for researchers in various fields, particularly in drug discovery and development, for tracing the fate of molecules in biological systems. Its use in metabolic labeling studies, pharmacokinetic analysis, and as a component in bioorthogonal chemistry has significantly advanced the understanding of complex biological processes.[1][2][3]

The azide functional group, being small, stable, and largely unreactive in biological systems, serves as an excellent chemical reporter. When labeled with ¹⁵N, it allows for sensitive detection and quantification by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.[4][5]

Suppliers and Purchasing Options

This compound is available from a number of specialized chemical suppliers. Toronto Research Chemicals (TRC) is a prominent brand, with their products distributed through various vendors.

| Supplier/Distributor | Brand | Available Quantities | Notes |

| CymitQuimica | TRC | 5mg, 10mg, 25mg | Lists TRC as the brand. |

| MedchemExpress | - | Inquire | Lists the compound as a stable isotope. |

| Mithridion | - | 5mg, 25mg | - |

| Fisher Scientific | Toronto Research Chemicals | 10mg, 25mg | Distributes TRC products. |

Note: Pricing and availability are subject to change and researchers should contact the suppliers directly for the most current information.

Technical Data and Chemical Properties

While a specific Certificate of Analysis with exact isotopic purity was not publicly available, the following table summarizes the general chemical and physical properties of potassium azide.

| Property | Value | Reference |

| Chemical Formula | K¹⁵N₃ | |

| Molecular Weight | ~82.11 g/mol | |

| Appearance | Colorless crystals or white powder | |

| CAS Number | 58524-53-1 (for ¹⁵N labeled) | |

| Melting Point | 350 °C (decomposes) | |

| Solubility | Soluble in water. Sparingly soluble in ethanol. Insoluble in ether. | |

| Density | ~2.04 g/cm³ |

Safety Information: Potassium azide is highly toxic if swallowed and can be fatal. It is important to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. Avoid contact with skin, eyes, and inhalation of dust. Azides can form explosive heavy metal azides, so contact with metals like lead and copper should be avoided, especially in plumbing.

Applications in Research and Drug Development

The primary application of this compound is as a source of the ¹⁵N-labeled azide moiety for incorporation into a wide range of molecules.

Isotopic Labeling in Drug Metabolism and Pharmacokinetics (DMPK)

Stable isotope labeling with ¹⁵N is a powerful technique in drug development to study the absorption, distribution, metabolism, and excretion (ADME) of drug candidates. By incorporating ¹⁵N into a drug molecule, researchers can use mass spectrometry to differentiate the drug and its metabolites from endogenous molecules, allowing for precise quantification and structural elucidation.

Synthesis of Labeled Drug Candidates: The Case of Tazobactam

This compound is cited as a labeled intermediate in the synthesis of Tazobactam Sodium Salt-¹³C₂,¹⁵N₁. Tazobactam is a β-lactamase inhibitor combined with antibiotics to combat bacterial resistance. The synthesis of labeled Tazobactam allows for detailed studies of its mechanism of action and metabolic fate.

Bioorthogonal Chemistry and "Click" Chemistry

The azide group is a key functional group in bioorthogonal chemistry, a set of chemical reactions that can occur inside of living systems without interfering with native biochemical processes. The most prominent of these reactions is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), often referred to as "click chemistry."

In this context, this compound can be used to introduce a labeled azide into a biomolecule of interest (e.g., a protein, glycan, or nucleic acid). This labeled biomolecule can then be "clicked" to a reporter molecule (e.g., a fluorescent dye or a purification tag) that contains an alkyne group. The ¹⁵N label provides an additional layer of detection and quantification for these studies.

Experimental Protocols: A General Guide

While a specific, detailed protocol for the direct use of this compound was not available, the following represents a generalized workflow for its application in isotopic labeling via nucleophilic substitution, a common method for introducing the azide group.

Objective: To synthesize a ¹⁵N-labeled organic azide from an alkyl halide.

Materials:

-

This compound

-

Alkyl halide (e.g., alkyl bromide or iodide)

-

Anhydrous polar aprotic solvent (e.g., Dimethylformamide - DMF)

-

Standard laboratory glassware and purification supplies

General Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the alkyl halide in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Azide: Add this compound to the reaction mixture. The molar ratio of azide to halide is typically between 1.1 and 1.5 equivalents.

-

Reaction Conditions: Heat the reaction mixture to a temperature appropriate for the specific substrate, typically ranging from room temperature to 80 °C. Monitor the reaction progress by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water and extract the product with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: Wash the combined organic extracts with water and brine. Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

-

Characterization: Confirm the identity and purity of the ¹⁵N-labeled organic azide using NMR (¹H, ¹³C, and ¹⁵N) and mass spectrometry.

Visualizing Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of key processes involving this compound.

Conclusion

This compound is a versatile and powerful reagent for researchers engaged in drug development and the broader life sciences. Its utility in isotopic labeling enables precise tracking and quantification of molecules in complex biological systems. As techniques in mass spectrometry, NMR, and bioorthogonal chemistry continue to advance, the demand for high-quality, isotopically labeled compounds like this compound is expected to grow, further driving innovation and discovery. Researchers are advised to consult directly with suppliers for detailed product specifications and to adhere to strict safety protocols when handling this compound.

References

- 1. Nitrogen-15 Labeling: A Game-Changer in Protein Metabolism and Drug Development - China Isotope Development [asiaisotopeintl.com]

- 2. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 3. symeres.com [symeres.com]

- 4. Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 15N-Azides as practical and effective tags for developing long-lived hyperpolarized agents - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Protocol for 15N Protein Labeling in E. coli using Minimal Media

Application Note for Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the uniform isotopic labeling of proteins with ¹⁵N in Escherichia coli. This method is fundamental for various structural biology and biophysical techniques, most notably Nuclear Magnetic Resonance (NMR) spectroscopy and quantitative mass spectrometry. The protocol outlines the use of ¹⁵N-Ammonium Chloride as the sole nitrogen source in a minimal medium to ensure efficient incorporation of the isotope into all amino acids and, subsequently, the expressed protein of interest.

A Note on the Choice of Nitrogen Source: ¹⁵N-Ammonium Chloride vs. Potassium Azide-¹⁵N

While this protocol details the use of ¹⁵N-Ammonium Chloride (¹⁵NH₄Cl), it is important to address the potential use of other ¹⁵N-containing compounds, such as Potassium Azide-¹⁵N (K¹⁵N₃). Azide compounds, including sodium azide, are highly toxic to E. coli and other bacteria.[1][2] They act as potent inhibitors of cellular respiration, specifically targeting enzymes like cytochrome oxidase, which effectively halts cell growth. Due to this bacteriostatic action, azides are commonly used as preservatives to prevent microbial contamination in laboratory reagents.

E. coli's primary pathway for assimilating inorganic nitrogen involves the uptake of ammonium (NH₄⁺), which is then incorporated into glutamate and glutamine through the action of glutamate dehydrogenase (GDH) and glutamine synthetase (GS), respectively. The bacterium does not possess the metabolic machinery to utilize the azide ion (N₃⁻) as a nitrogen source for the synthesis of amino acids. Therefore, Potassium Azide-¹⁵N is not a viable option for metabolic labeling of proteins. The standard and well-established method for uniform ¹⁵N-labeling in E. coli relies on providing ¹⁵NH₄Cl as the sole nitrogen source in a defined minimal medium.

Quantitative Data Summary

The efficiency of ¹⁵N incorporation and the final yield of the labeled protein can vary depending on the specific protein being expressed, its toxicity to the host, and the expression vector used. However, the following table provides typical ranges that can be expected with this protocol.

| Parameter | Typical Value/Range | Notes |

| ¹⁵N Incorporation Efficiency | > 95% | Can be assessed by mass spectrometry. |

| Cell Pellet Wet Weight | 5 - 10 g/L of culture | Highly dependent on the E. coli strain and growth conditions. |

| Purified Protein Yield | 1 - 20 mg/L of culture | Dependent on the expression level and solubility of the target protein. |

| OD₆₀₀ at Induction | 0.6 - 1.0 | Optimal density for induction to maximize soluble protein expression. |

Experimental Workflow

The overall workflow for ¹⁵N protein labeling is depicted in the diagram below.

References

Application Notes and Protocols: In vivo Metabolic Labeling with Potassium Azide-¹⁵N

For Researchers, Scientists, and Drug Development Professionals

Introduction

In vivo metabolic labeling with stable isotopes is a powerful technique for tracing the metabolic fate of molecules and quantifying dynamic processes within a living organism.[1] Potassium Azide-¹⁵N (K¹⁵N₃) offers a novel approach for introducing a ¹⁵N label into the cellular machinery. The azide moiety, once administered, can be metabolically converted into ¹⁵N-L-azidoalanine, which can then be incorporated into proteins and other biomolecules.[2] This allows for the study of protein turnover, metabolic pathways, and the identification of newly synthesized proteins in various tissues. This application note provides a detailed protocol for in vivo metabolic labeling using Potassium Azide-¹⁵N, along with data presentation guidelines and visualizations of the experimental workflow and metabolic pathway.

The primary advantage of in vivo labeling is the early incorporation of the stable isotope, which minimizes quantitative errors that can be introduced during sample preparation.[1] While various methods for in vivo stable isotope labeling exist, such as using ¹⁵N-labeled Spirulina to feed rodents, the use of Potassium Azide-¹⁵N presents a unique chemical biology tool.[3][4] It is important to note that sodium azide is a highly toxic substance, and its metabolic inhibitory effects should be carefully considered when designing experiments.

Principle of the Method

The core of this technique lies in the metabolic conversion of inorganic azide into an amino acid analog. The enzyme O-acetylserine (thiol)-lyase metabolizes azide (N₃⁻) and O-acetylserine to form L-azidoalanine. When using Potassium Azide-¹⁵N, the resulting L-azidoalanine will contain the ¹⁵N label. This labeled amino acid can then be utilized by the cell's translational machinery and incorporated into newly synthesized proteins. Subsequent analysis by mass spectrometry allows for the differentiation and quantification of ¹⁵N-labeled peptides from their unlabeled (¹⁴N) counterparts.

Applications

-

Quantitative Proteomics: Enables the relative or absolute quantification of protein expression levels in different biological states (e.g., healthy vs. diseased).

-

Protein Turnover Studies: Allows for the measurement of the synthesis and degradation rates of proteins in various tissues.

-

Metabolic Flux Analysis: Can be used to trace the flow of nitrogen through different metabolic pathways.

-

Drug Efficacy and Target Engagement Studies: Can help in understanding how therapeutic interventions affect protein synthesis and metabolism in vivo.

Experimental Protocols

Animal Model and Acclimatization

-

Animal Model: This protocol is designed for use in rodents (e.g., mice or rats). The laboratory rat (Rattus norvegicus) is a suitable model organism for studying various aspects of human health and disease.

-

Acclimatization: Animals should be allowed to acclimatize to the housing conditions for at least one week prior to the start of the experiment. Standard housing conditions (12-hour light/dark cycle, controlled temperature and humidity) should be maintained.

Preparation and Administration of Potassium Azide-¹⁵N

-

Reagent Preparation: Prepare a sterile solution of Potassium Azide-¹⁵N in phosphate-buffered saline (PBS). The concentration should be carefully calculated based on the desired dosage and the animal's weight.

-

Caution: Azides are toxic. Handle with appropriate personal protective equipment (PPE).

-

-

Dosage: The optimal dosage needs to be determined empirically. It is crucial to start with very low doses to assess toxicity and gradually increase to a level that provides sufficient labeling without causing adverse effects. Previous studies on sodium azide toxicity can provide a starting point for dose-ranging studies.

-

Administration: The Potassium Azide-¹⁵N solution can be administered via intraperitoneal (IP) injection.

Experimental Timeline and Sample Collection

-

Baseline (Time 0): Collect pre-labeling samples (e.g., blood, urine) if required for baseline measurements.

-

Administration: Administer the Potassium Azide-¹⁵N solution to the animals.

-

Labeling Period: The duration of the labeling period will depend on the specific research question and the turnover rate of the proteins or metabolites of interest. Tissues with slower protein turnover, such as the brain and muscle, will require longer labeling times to achieve high enrichment levels.

-

Sample Collection: At the end of the labeling period, euthanize the animals according to approved ethical protocols. Collect tissues of interest (e.g., liver, brain, muscle, plasma). Tissues should be snap-frozen in liquid nitrogen and stored at -80°C until further processing.

Sample Preparation for Mass Spectrometry

-